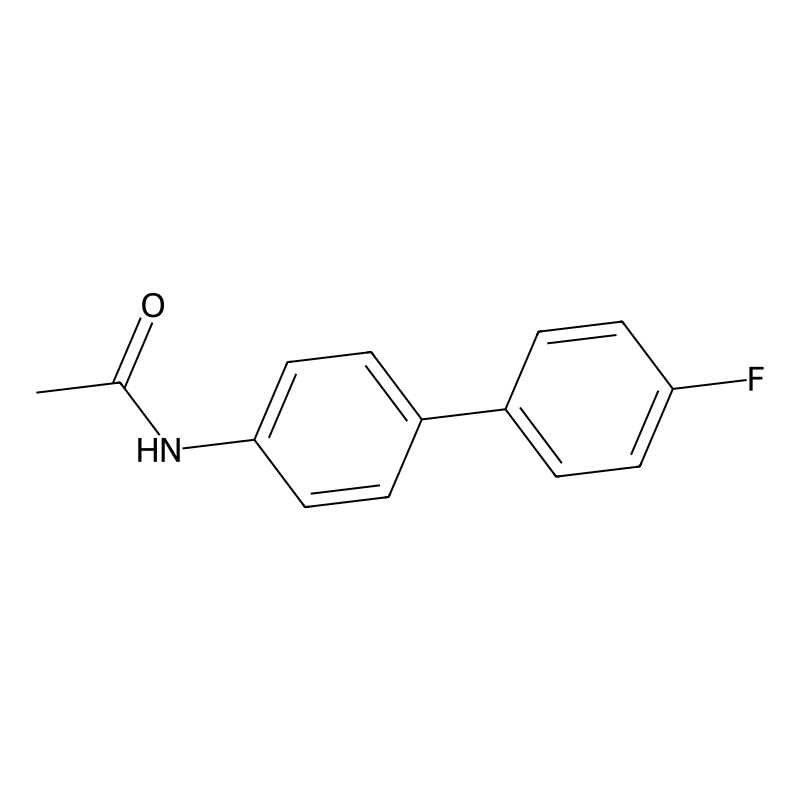

4'-(p-Fluorophenyl)acetanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4'-(p-Fluorophenyl)acetanilide is an organic compound with the chemical formula CHFNO. It is characterized by the presence of a fluorophenyl group attached to the acetanilide structure, which consists of an acetamide functional group bonded to a phenyl ring. This compound is recognized for its potential biological activity and applications in medicinal chemistry. The fluorine substituent at the para position of the phenyl ring can influence both the chemical reactivity and biological properties of the compound, making it a subject of interest in various fields of research.

- Acetylation: The compound can be synthesized through acetylation of p-fluoroaniline using acetic anhydride or acetyl chloride.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield p-fluoroaniline and acetic acid.

- Nitration: The introduction of a nitro group can be achieved via electrophilic aromatic substitution, leading to derivatives such as p-nitro-4'-(p-fluorophenyl)acetanilide.

- Reduction: The nitro group can be reduced to an amino group, forming p-amino-4'-(p-fluorophenyl)acetanilide.

These reactions highlight the versatility of 4'-(p-Fluorophenyl)acetanilide in synthetic organic chemistry.

Research indicates that 4'-(p-Fluorophenyl)acetanilide exhibits significant biological activities, including:

- Antipyretic and Analgesic Properties: Similar to its parent compound acetanilide, it may possess fever-reducing and pain-relieving effects.

- Anticancer Activity: Some studies suggest that derivatives of acetanilide, including those with fluorine substitutions, may exhibit anticancer properties by interfering with cellular processes involved in tumor growth and proliferation .

- Antimicrobial Activity: The compound has shown potential against various microbial strains, making it a candidate for further pharmacological exploration.

The synthesis of 4'-(p-Fluorophenyl)acetanilide typically involves the following methods:

- Direct Acetylation:

- Alternative Acetylation Method:

- Mix p-fluoroaniline with acetyl chloride under controlled conditions, followed by purification steps such as recrystallization from ethanol or water to isolate the desired product.

- Nitration and Reduction Pathway:

- Starting from p-fluoroaniline, nitration can be performed followed by reduction to obtain various derivatives, including those with amino groups for further functionalization.

4'-(p-Fluorophenyl)acetanilide finds applications in several areas:

- Pharmaceuticals: It serves as a precursor for synthesizing various medicinal compounds due to its biological activity.

- Chemical Research: Used in studies exploring structure-activity relationships in drug design.

- Analytical Chemistry: Employed as a standard reference material in chromatographic analyses.

Interaction studies involving 4'-(p-Fluorophenyl)acetanilide focus on its binding affinity and mechanism of action with biological targets. Research has shown that:

- The presence of the fluorine atom can enhance lipophilicity, affecting membrane permeability and bioavailability.

- Investigations into its interactions with enzymes and receptors have revealed insights into its potential therapeutic effects and side effects.

Several compounds are structurally similar to 4'-(p-Fluorophenyl)acetanilide, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Acetanilide | Simple acetanilide | Basic analgesic properties |

| 4-Fluoroacetanilide | Acetanilide with fluorine | Enhanced potency compared to acetanilide |

| p-Nitroacetanilide | Nitrated derivative | Increased antibacterial activity |

| 4'-Chlorophenylacetanilide | Chlorinated derivative | Potentially different pharmacokinetics |

Uniqueness of 4'-(p-Fluorophenyl)acetanilide

The unique aspect of 4'-(p-Fluorophenyl)acetanilide lies in its fluorine substitution at the para position, which alters its electronic properties compared to other derivatives. This modification can lead to improved efficacy in biological applications while potentially reducing toxicity compared to non-fluorinated counterparts. Its ability to participate in diverse

The synthesis of 4'-(p-Fluorophenyl)acetanilide through classical acetylation routes represents one of the most fundamental approaches in aromatic amine chemistry [25]. The primary synthetic pathway involves the direct acetylation of para-fluoroaniline using acetic anhydride as the acetylating agent [27]. This reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the para-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride [30].

The classical acetylation process typically requires controlled temperature conditions ranging from room temperature to 80 degrees Celsius [25] [27]. Industrial-scale production has demonstrated that maintaining reaction temperatures below 80 degrees Celsius prevents decomposition of both the starting material and the desired product [27]. The process involves contacting aromatic amine in particulate form with liquid acetic anhydride under agitation conditions sufficient to prevent particle agglomeration during conversion [27].

Research findings indicate that the acetylation reaction proceeds with excellent yields ranging from 85 to 95 percent when optimized conditions are employed [25] [30]. The reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of acetic acid [30]. Temperature control during the acetylation reaction and subsequent evaporation ensures that neither the aromatic amine starting material nor the aromatic amide product undergoes melting [27].

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | Room temperature to 80°C | [25] [27] |

| Yield Range | 85-95% | [25] [30] |

| Reaction Time | 2-4 hours | [27] |

| Catalyst Requirement | Optional acid catalyst | [30] |

The classical acetylation methodology has been successfully applied to substituted anilines, particularly those substituted with nitro groups, alkoxy groups, or combinations thereof [27]. The process advantage lies in its simplicity and the formation of high-purity crystalline products that can be isolated through straightforward recrystallization techniques [25].

Bromination-Acetylation Tandem Reactions for Derivative Synthesis

Bromination-acetylation tandem reactions represent an advanced synthetic approach for producing brominated derivatives of 4'-(p-Fluorophenyl)acetanilide [3] [29]. This methodology involves sequential bromination and acetylation steps that can be performed in a single reaction vessel, significantly improving synthetic efficiency [29].

The tandem reaction process begins with the acetylation of para-fluoroaniline using acetic anhydride, followed by controlled bromination using bromine or hydrogen bromide in the presence of oxidizing agents [3]. Research has demonstrated that hydrobromic acid can effectively replace molecular bromine as the bromination reagent, resulting in minimal formation of dibrominated side products [3].

The optimized bromination-acetylation protocol involves maintaining reaction temperatures between 25 to 30 degrees Celsius during the bromination phase [29]. The use of hydrogen peroxide as an oxidizing agent generates bromine in situ, allowing for controlled bromination that produces 2-bromo-4-fluoroacetanilide with yields reaching 93 percent [3] [29].

| Reaction Parameter | Optimal Value | Reference |

|---|---|---|

| Bromination Temperature | 25-30°C | [3] [29] |

| Oxidizing Agent | H₂O₂ (30%) | [29] |

| Reaction Time | 3-4 hours | [29] |

| Product Yield | 93% | [3] |

The mechanistic pathway involves initial formation of the acetylated intermediate, followed by electrophilic aromatic substitution at the ortho position relative to the acetamide group [3]. The molar ratio of para-fluoroaniline to hydrobromic acid to oxidizing agent is optimally maintained at 1:1.0-2.0:1.0-3.5 for maximum selectivity [3].

Catalytic Systems for Regioselective Functionalization

Catalytic systems have emerged as powerful tools for achieving regioselective functionalization in the synthesis of 4'-(p-Fluorophenyl)acetanilide and its derivatives [17] [24]. Transition metal catalysts and organocatalysts provide enhanced selectivity and milder reaction conditions compared to traditional thermal methods [18] [24].

Vanadyl sulfate has been identified as an effective catalyst for stoichiometric acetylation reactions, requiring only 1 percent catalyst loading to achieve good yields [9] [10]. This catalytic system operates under solvent-free conditions and demonstrates excellent chemoselectivity for primary aromatic amines [10].

Biocatalytic approaches using acyltransferases from Mycobacterium smegmatis have shown remarkable efficiency in nitrogen-acetylation reactions [24]. These enzymatic systems operate under mild aqueous conditions at room temperature, achieving yields of 85 to 99 percent within 20 minutes when vinyl acetate is employed as the acetyl donor [24].

| Catalytic System | Catalyst Loading | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| VOSO₄ | 1% | 2-3 hours | 80-95% | [9] [10] |

| MsAcT enzyme | Stoichiometric | 20 minutes | 85-99% | [24] |

| Trimethylsilyl iodide | Catalytic | 1-2 hours | 75-90% | [17] [18] |

The acetonitrile-based catalytic system employs trimethylsilyl iodide as a catalyst for selective nitrogen-acetylation of aromatic amines [17]. This methodology utilizes acetonitrile as both solvent and acylating agent, providing an alternative to traditional acetic anhydride-based approaches [18].

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses

Green chemistry methodologies for synthesizing 4'-(p-Fluorophenyl)acetanilide focus on reducing environmental impact through solvent-free conditions and microwave-assisted protocols [9] [12] [13]. These approaches minimize waste generation and energy consumption while maintaining high synthetic efficiency [10] [16].

Solvent-free acetylation protocols eliminate the need for organic solvents by conducting reactions between solid aromatic amines and liquid acetic anhydride under controlled agitation [9] [12]. These methods significantly reduce the environmental factor of the process by minimizing waste generation [10].

Microwave-assisted synthesis has demonstrated remarkable improvements in reaction rates and yields compared to conventional heating methods [13] [16]. Research has shown that microwave irradiation at 110 degrees Celsius for 8 to 10 minutes can achieve yields of 88 to 96 percent, representing a substantial improvement over conventional thermal methods that require several hours [13].

| Green Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Solvent-free + VOSO₄ | Room temp, 1% catalyst | 2-3 hours | 70-90% | [9] [10] |

| Microwave-assisted | 110°C, 100W | 8-10 minutes | 88-96% | [13] [16] |

| Solvent-free thermal | 80°C, no solvent | 1-2 hours | 75-85% | [12] |

The glycerol-based carbon-sulfonic acid catalyst system represents another environmentally benign approach for acetylation reactions [15]. This heterogeneous catalyst can be easily recovered and reused multiple times without significant loss of activity, contributing to the sustainability of the synthetic process [15].

Microwave-assisted neat conditions have proven particularly effective for acetylation reactions, eliminating the need for both solvents and extended reaction times [16]. The enhanced mass transfer and heating efficiency provided by microwave irradiation results in faster reaction completion and improved product purity [13].

Mechanistic Studies of Electrophilic Aromatic Substitution

Mechanistic investigations of electrophilic aromatic substitution in fluorinated aromatic systems have provided detailed insights into the reaction pathways involved in synthesizing 4'-(p-Fluorophenyl)acetanilide [5] [6] [23]. These studies reveal the unique reactivity patterns exhibited by fluorine-substituted aromatic compounds [31].

The acetylation mechanism proceeds through a classical electrophilic aromatic substitution pathway where the acetyl group from acetic anhydride acts as the electrophile [25] [30]. The presence of the fluorine substituent at the para position significantly influences the electronic properties of the aromatic ring, affecting both reactivity and regioselectivity [6] [23].

Kinetic studies on nitrogen-acetyltransferase enzymes have elucidated the detailed mechanism of biological acetylation processes [5] [28]. These investigations demonstrate that acetyl transfer occurs through a bi-bi ping-pong kinetic mechanism requiring two distinct steps: initial binding of acetyl coenzyme A followed by amine substrate binding and acetyl transfer [5].

| Mechanistic Parameter | Value | Reference |

|---|---|---|

| Activation Energy | Variable with substituents | [23] |

| Rate-determining Step | Acetyl transfer | [5] [28] |

| Reaction Order | Second-order overall | [25] |

| pH Optimum (enzymatic) | 7.3-8.8 | [5] |

Research on fluorinated aniline metabolism has revealed that cytochrome P-450 dependent monooxygenation at fluorinated para positions proceeds through formation of fluoride anion and reactive benzoquinonimine intermediates as primary reaction products [6]. This finding has important implications for understanding the bioactivation pathways of fluorinated aromatic compounds [6] [8].

Solvent kinetic isotope effect studies have provided evidence for the involvement of specific amino acid residues in the catalytic mechanism of acetyltransferase enzymes [5]. The inverse nature of deuterium oxide effects suggests the participation of thiol groups in the reaction mechanism, consistent with the proposed ping-pong kinetic pathway [5].